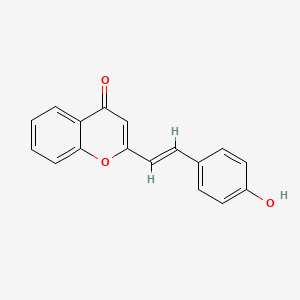

2-(4-hydroxystyryl)-4H-chromen-4-one

Description

Overview of Chromone (B188151) Scaffolds and their Biological Relevance

The chromone scaffold, consisting of a benzene (B151609) ring fused to a γ-pyrone ring, is a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets. nih.gov Derivatives of chromone have been reported to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antioxidant, and antimicrobial effects. The versatility of the chromone nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological activity.

The biological significance of chromones is underscored by their presence in numerous natural products with known therapeutic properties. This has inspired the synthesis of a multitude of chromone derivatives with the aim of developing new and effective therapeutic agents.

Contextualization of 2-Styrylchromones: Structural Characteristics and Emerging Significance

2-Styrylchromones are a subclass of chromones characterized by the presence of a styryl (phenylethenyl) group at the 2-position of the chromone ring. This structural feature extends the conjugation of the molecule, which can influence its electronic properties and, consequently, its interactions with biological macromolecules. nih.gov The planarity of the styrylchromone system is thought to facilitate intercalation with DNA and interaction with planar receptor sites.

The presence and nature of substituents on both the chromone ring and the styryl phenyl ring play a crucial role in determining the biological activity of these compounds. Structure-activity relationship (SAR) studies have revealed that the position and electronic nature of these substituents can significantly modulate the potency and selectivity of their effects. nih.gov For instance, the presence of hydroxyl groups can contribute to antioxidant activity and hydrogen bonding interactions with target proteins. nih.gov

Hypothesized Research Potential of 2-(4-hydroxystyryl)-4H-chromen-4-one

The specific compound, this compound, possesses a key structural feature in the form of a hydroxyl group at the para-position of the styryl ring. This phenolic hydroxyl group is a well-known contributor to antioxidant activity, as it can act as a hydrogen donor to neutralize free radicals. nih.gov Therefore, it is hypothesized that this compound may exhibit significant antioxidant properties.

Anticancer Activity: Many 2-styrylchromone derivatives have demonstrated cytotoxic effects against various cancer cell lines. The planar structure of the molecule could allow for intercalation into DNA, while the extended π-system could be involved in interactions with key enzymes in cancer progression. The 4'-hydroxyl group may also play a role in the compound's anticancer effects.

Neuroprotective Effects: The antioxidant properties conferred by the phenolic hydroxyl group suggest a potential role in mitigating oxidative stress, a key factor in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Anti-inflammatory Activity: Chromone derivatives are known to possess anti-inflammatory properties, and the 2-styrylchromone scaffold is no exception. The 4'-hydroxyl group could contribute to this activity through various mechanisms, including the inhibition of pro-inflammatory enzymes.

The following table summarizes the key structural features of this compound and their hypothesized contribution to its biological potential.

| Structural Feature | Hypothesized Contribution to Biological Potential |

| Chromone Scaffold | Core structure providing a platform for diverse biological activities. |

| 2-Styryl Group | Extended conjugation, potential for DNA intercalation and receptor binding. |

| 4'-Hydroxyl Group | Antioxidant activity, hydrogen bonding interactions with biological targets. |

Further research, including in vitro and in vivo studies, is necessary to fully elucidate the pharmacological profile of this compound and validate these hypotheses.

Detailed Research Findings

While specific, in-depth research solely focused on this compound is limited in publicly available literature, valuable insights can be gleaned from studies on closely related 2-styrylchromone derivatives. These studies provide a strong basis for the hypothesized potential of the target compound.

Synthesis of 2-styryl-4H-chromen-4-one derivatives is often achieved through methods like the Baker-Venkataraman rearrangement. samipubco.com One efficient protocol involves the condensation of a substituted 2-hydroxyacetophenone (B1195853) with cinnamic acid to yield an intermediate, which is then treated with a base to afford the final 2-styryl-4H-chromen-4-one derivative in good yields. samipubco.com The characterization of these compounds is typically performed using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm their structure. samipubco.com

The table below presents a selection of 2-styrylchromone derivatives from various studies and their reported biological activities, highlighting the influence of different substituents. This comparative data helps to contextualize the potential of this compound.

| Compound | Substituents | Biological Activity | Reference |

| Hormothamnione | 5-OH, 7-OMe, 8-OMe on Chromone; 3'-OMe, 4'-OH on Styryl | Cytotoxic to P388 and HL-60 leukemia cell lines | samipubco.com |

| 6-Desmethoxyhormothamnione | 5-OH, 7-OMe on Chromone; 3'-OMe, 4'-OH on Styryl | Cytotoxic to 9KB cell lines | samipubco.com |

| 2-Styrylchromone with Catechol Group | Catechol group (3',4'-dihydroxy) on Styryl ring | Potent xanthine (B1682287) oxidase inhibitor | nih.gov |

| 2-Styrylchromone with 4'-OH Group | 4'-OH on Styryl ring | Antioxidant activity | nih.gov |

These findings underscore the importance of the substitution pattern on the styryl ring for biological activity. The presence of hydroxyl groups, particularly a catechol moiety or a single hydroxyl group at the 4'-position, is frequently associated with significant antioxidant and cytotoxic effects. nih.govsamipubco.com This strongly supports the hypothesis that this compound is a promising candidate for further investigation in these areas.

Structure

3D Structure

Properties

Molecular Formula |

C17H12O3 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

2-[(E)-2-(4-hydroxyphenyl)ethenyl]chromen-4-one |

InChI |

InChI=1S/C17H12O3/c18-13-8-5-12(6-9-13)7-10-14-11-16(19)15-3-1-2-4-17(15)20-14/h1-11,18H/b10-7+ |

InChI Key |

ISGWXGAFFYUDTI-JXMROGBWSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)/C=C/C3=CC=C(C=C3)O |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C=CC3=CC=C(C=C3)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for 2 4 Hydroxystyryl 4h Chromen 4 One and Analogues

Established Synthetic Routes for 2-Styrylchromen-4-ones

The construction of the 2-styrylchromen-4-one scaffold is primarily achieved through well-established synthetic methodologies, including condensation reactions and modifications of the Baker-Venkataraman rearrangement. These methods provide a convergent and high-yielding approach to the target molecules. clockss.org

Condensation Reactions and Mechanistic Considerations

Condensation reactions represent a direct and versatile approach to the synthesis of 2-styrylchromen-4-ones. numberanalytics.com A common strategy involves the base-catalyzed aldol (B89426) condensation of a 2-hydroxyacetophenone (B1195853) with a cinnamaldehyde (B126680) derivative. researchgate.net This two-step process begins with the formation of a chalcone (B49325) intermediate, (E,E)-2'-hydroxycinnamylidene-acetophenone, which then undergoes oxidative cyclization to yield the final 2-styrylchromone. researchgate.net

The mechanism of the initial aldol condensation involves the deprotonation of the α-carbon of the 2-hydroxyacetophenone by a base, forming an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the cinnamaldehyde. Subsequent protonation yields the aldol addition product, which readily dehydrates to form the conjugated chalcone. numberanalytics.com

The subsequent oxidative cyclization of the chalcone intermediate to the chromone (B188151) ring is a critical step. Various oxidizing agents have been employed for this transformation, with iodine in dimethyl sulfoxide (B87167) (DMSO) being a particularly effective system. researchgate.net The reaction proceeds through the formation of an intermediate that facilitates the intramolecular cyclization and subsequent aromatization to the stable chromone core.

Another prominent condensation approach is the reaction of 2-methylchromones with aromatic aldehydes. This method is particularly useful for introducing a variety of substituents on the styryl moiety.

Modification of Baker-Venkataraman Methodologies

The Baker-Venkataraman rearrangement is a powerful and widely used method for the synthesis of chromones, and its modification has been successfully applied to the preparation of 2-styrylchromen-4-ones. wikipedia.orgresearchbib.com The classical Baker-Venkataraman rearrangement involves the base-catalyzed intramolecular rearrangement of an O-acylated phenol (B47542) to form a 1,3-diketone, which then cyclizes under acidic conditions to the chromone ring. wikipedia.orguclan.ac.uk

In the context of 2-styrylchromone synthesis, a 2-hydroxyacetophenone is first acylated with a cinnamic acid derivative to form an (E)-2-acetylphenyl cinnamate. samipubco.com This ester then undergoes a base-induced Baker-Venkataraman rearrangement. The mechanism involves the formation of an enolate from the acetophenone (B1666503) methyl group, which then attacks the ester carbonyl in an intramolecular fashion. wikipedia.org This is followed by ring-opening to afford a 1,3-diketone intermediate. Subsequent acid-catalyzed cyclodehydration of this diketone yields the 2-styrylchromen-4-one. samipubco.com

Modifications to this methodology often focus on milder reaction conditions and improved yields. For instance, the use of phase transfer catalysis has been shown to facilitate the initial condensation step. samipubco.com Furthermore, alternative reagents and conditions for the final cyclodehydration step have been explored to avoid the use of strong acids. samipubco.com

Synthesis of Novel Derivatives with Modified Styryl and Chromone Moieties

The core 2-(4-hydroxystyryl)-4H-chromen-4-one structure provides a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or modified biological activities. These modifications can be introduced on either the 4-hydroxystyryl moiety or the 4H-chromen-4-one core.

Introduction of Substituents on the 4-Hydroxystyryl Moiety

The introduction of various substituents on the 4-hydroxystyryl ring can be achieved by utilizing appropriately substituted cinnamic acids in the Baker-Venkataraman synthesis or substituted benzaldehydes in condensation reactions with 2-methylchromones. This allows for the systematic exploration of structure-activity relationships. For example, the incorporation of electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule. A variety of substituted derivatives have been synthesized, including those with fluoro, bromo, and methoxy (B1213986) groups on the styryl ring.

Modifications of the 4H-Chromen-4-one Core

Modifications to the 4H-chromen-4-one core can involve the introduction of substituents on the benzoyl part of the molecule or alterations to the pyranone ring itself. Starting with substituted 2-hydroxyacetophenones in the synthetic sequences allows for the preparation of derivatives with various substitution patterns on the A-ring of the chromone.

Furthermore, more profound modifications of the chromone core have been explored. For instance, the replacement of the oxygen atom in the pyranone ring with a sulfur atom leads to the formation of 2-styryl-4H-thiochromen-4-ones. nih.gov Additionally, the introduction of nitrogen-containing heterocycles, such as oxadiazoles, onto the chromone backbone has been reported. nih.gov The synthesis of 2-(pyridylvinyl)chromen-4-ones, where a nitrogen atom replaces a carbon in the styryl benzene (B151609) ring, has also been achieved. nih.gov

Spectroscopic Characterization Methodologies for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

The structural elucidation of this compound and its analogues relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR spectroscopy are indispensable for the structural characterization of these compounds. samipubco.comresearchgate.net In the 1H NMR spectrum, characteristic signals include the olefinic protons of the styryl group, which typically appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the E-configuration of the double bond. The protons of the chromone and the styryl aromatic rings resonate in the aromatic region of the spectrum, and their specific chemical shifts and coupling patterns provide valuable information about the substitution pattern.

13C NMR spectroscopy provides information on the carbon skeleton of the molecule. The carbonyl carbon of the chromone ring typically resonates at a downfield chemical shift. The chemical shifts of the other carbons in the chromone and styryl moieties are also diagnostic and can be assigned with the help of two-dimensional NMR techniques such as HSQC and HMBC. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups present in the molecule. samipubco.comresearchgate.net A strong absorption band in the region of 1600-1650 cm-1 is characteristic of the C=O stretching vibration of the γ-pyrone ring. The C=C stretching vibrations of the aromatic rings and the styryl double bond are also observed. The presence of a hydroxyl group is indicated by a broad absorption band in the region of 3200-3600 cm-1.

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the synthesized compounds. nih.gov High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Table 1: Synthetic Methodologies for 2-Styrylchromen-4-ones

| Methodology | Starting Materials | Key Intermediates | Reaction Conditions | References |

|---|---|---|---|---|

| Condensation Reaction | 2-Hydroxyacetophenone, Cinnamaldehyde | (E,E)-2'-Hydroxycinnamylidene-acetophenone | Base-catalyzed aldol condensation followed by oxidative cyclization (e.g., I2/DMSO) | researchgate.net |

| Modified Baker-Venkataraman | 2-Hydroxyacetophenone, Cinnamic acid derivative | (E)-2-Acetylphenyl cinnamate, 1,3-Diketone | Base-induced rearrangement followed by acid-catalyzed cyclodehydration | wikipedia.orgresearchbib.comsamipubco.com |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Observations |

|---|---|

| 1H NMR | Olefinic protons (doublets, J ≈ 15-16 Hz), Aromatic protons |

| 13C NMR | Carbonyl carbon (downfield), Other aromatic and olefinic carbons |

| IR | C=O stretch (~1630 cm-1), C=C stretches, O-H stretch (broad) |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| (E,E)-2'-hydroxycinnamylidene-acetophenone |

| (E)-2-acetylphenyl cinnamate |

| 2-styryl-4H-thiochromen-4-one |

Advanced Computational Chemistry and Molecular Modeling of 2 4 Hydroxystyryl 4h Chromen 4 One

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. scispace.comresearchgate.net It is a principal method for calculating properties related to the electron density distribution, which in turn helps in understanding and predicting the chemical reactivity and stability of molecules. scispace.comnih.gov For chromone (B188151) derivatives, DFT calculations are employed to determine optimized molecular geometries, electronic properties, and vibrational spectra. nih.gov

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller energy gap generally implies higher reactivity. nih.gov These calculations provide insights into charge transfer within the molecule and help describe intermolecular interactions. nih.gov

While specific DFT data for 2-(4-hydroxystyryl)-4H-chromen-4-one is not extensively detailed in the cited literature, studies on analogous chromone structures reveal common principles. For instance, theoretical investigations on various pharmaceutically active chromone derivatives use DFT to calculate molecular electrostatic potential maps, which provide information on the chemical reactivity of different parts of the molecule. researchgate.net Such studies help in understanding how substituents on the chromone core influence the electronic properties and, consequently, the biological activity.

Table 1: Key Electronic Descriptors from DFT and Their Significance

| Descriptor | Definition | Significance in Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents the electron-donating capacity of a molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents the electron-accepting capacity of a molecule. |

| Energy Gap (ΔE) | The energy difference between LUMO and HOMO | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Electronegativity (χ) | The power of an atom to attract electrons to itself. | A global reactivity descriptor calculated from HOMO and LUMO energies. |

| Chemical Hardness (η) | Resistance to deformation or change in electron distribution. | A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow. | Quantifies the electrophilic nature of a molecule. |

This table provides a general overview of descriptors commonly calculated in DFT studies to assess molecular reactivity.

Molecular Docking Simulations for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov It is a crucial tool in structure-based drug design for identifying potential biological targets and elucidating binding mechanisms at the atomic level. nih.govespublisher.com The process involves sampling various conformations of the ligand within the protein's active site and using a scoring function to rank them based on binding affinity. nih.gov

For the 2-styrylchromone class, molecular docking studies have been performed to predict interactions with various enzymes and proteins, providing a rationale for their observed biological activities. For example, a series of synthesized 2-styrylchromone derivatives were docked against the pancreatic α-amylase enzyme (PDB ID: 3IJ8) to explore their potential as antidiabetic agents. acgpubs.org The results showed that several compounds exhibited good binding energies, in some cases superior to the reference drug acarbose, indicating strong potential for inhibition. acgpubs.org

In another study, 2-styrylchromone derivatives were investigated as potential anticancer agents by docking them against the kinesin Eg5 protein, which is crucial for cancer cell growth. espublisher.com The simulations helped to identify the initial coordinates of the inhibitors in the active site of the protein, which is essential for further analysis through more complex methods like molecular dynamics simulations. espublisher.com

Table 2: Example Molecular Docking Results for 2-Styrylchromone Derivatives Against α-Amylase

| Compound | Substituents | Binding Energy (kcal/mol) |

| Derivative 1 | 7-OH, 8-CH₃, 4'-OCH₃ | -8.7 |

| Derivative 2 | 7-OH, 8-CH₃, 3',4'-di-OCH₃ | -8.8 |

| Derivative 3 | 7-OH, 8-CH₃, 3',4',5'-tri-OCH₃ | -8.6 |

| Derivative 4 | 5,7-di-OH, 4'-OCH₃ | -8.4 |

| Acarbose (Reference) | - | -8.3 |

| (Data sourced from a study on 2-styrylchromone derivatives docked with pancreatic α-amylase). acgpubs.org |

These simulations predict how molecules like this compound might bind to target proteins, highlighting key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex.

Quantitative Structure-Activity Relationship (QSAR) Analyses of 2-Styrylchromones and Related Compounds

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netijnrd.org By calculating various physicochemical, structural, and quantum chemical features (known as molecular descriptors), QSAR models can predict the activity of new or untested compounds and identify which structural properties are key to their biological function. researchgate.netnih.gov

Several QSAR studies have been conducted on 2-styrylchromone derivatives to understand their cytotoxic and antitumor activities. iiarjournals.org In one such study, eighteen synthetic 2-styrylchromones were evaluated for their cytotoxicity against human oral squamous cell carcinoma (OSCC) cell lines and normal oral cells. nih.goviiarjournals.org A QSAR analysis was then performed using over 3,000 calculated descriptors to correlate the chemical structures with their observed tumor-specificity. The results indicated that the tumor-specificity of these compounds could be explained primarily by descriptors related to molecular shape and electronic state. researchgate.netiiarjournals.org

The models generated from these analyses are validated statistically to ensure their predictive power. mdpi.com These validated models are valuable for the virtual screening of chemical libraries and for guiding the rational design of new, more potent, and selective anticancer agents based on the 2-styrylchromone scaffold. iiarjournals.org

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

Structure-Activity Relationship (SAR) studies investigate how the structural features of a molecule relate to its biological activity. nih.gov For the 2-styrylchromone scaffold, SAR analyses have provided valuable insights into how different substituents on the A- and B-rings of the chromone core influence various biological effects, including antioxidant, anti-inflammatory, and antitumor activities. nih.govnih.govscienceopen.comresearchgate.net

The hydroxylation pattern on the styryl B-ring is a critical determinant of activity. The presence of a hydroxyl group at the 4'-position, as in this compound, is a common feature in many active derivatives. nih.gov Studies have shown that compounds with a catechol group (hydroxyl groups at the 3' and 4' positions) on the B-ring often exhibit potent antioxidant and xanthine (B1682287) oxidase inhibitory activities. nih.govscienceopen.com

The substitution on the A-ring also plays a significant role. For instance, the presence of hydroxyl groups at positions C-5 and C-7 can enhance certain biological activities. scienceopen.com However, the relationship is not always linear; an increase in the number of hydroxyl groups does not universally lead to increased activity and can sometimes have a detrimental effect, possibly by altering properties like lipophilicity and cell membrane permeability. nih.gov

Table 3: General SAR Findings for 2-Styrylchromones

| Ring Position | Substituent Effect on Activity | Biological Activity Affected |

| B-Ring (4') | A hydroxyl (-OH) group is often favorable. | General biological activity. |

| B-Ring (3', 4') | A catechol group (-OH at both positions) strongly enhances activity. | Antioxidant, Xanthine Oxidase Inhibition. nih.govscienceopen.com |

| A-Ring (5, 7) | Hydroxyl (-OH) groups can contribute positively to activity. | Xanthine Oxidase Inhibition. scienceopen.com |

| C-Ring (3) | A hydroxyl (-OH) group appears unfavorable for H₂O₂ scavenging. nih.gov | Antioxidant (H₂O₂ scavenging). nih.gov |

| B-Ring (4') | A methoxy (B1213986) (-OCH₃) group has been linked to high tumor specificity. iiarjournals.org | Cytotoxicity, Antitumor. iiarjournals.org |

Exploration of Molecular Descriptors Correlated with Biological Activity

Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. In QSAR studies, these descriptors are the independent variables used to predict biological activity. researchgate.net The analysis of 2-styrylchromones has identified several key descriptors that correlate with their cytotoxic and tumor-selective properties. iiarjournals.org

These descriptors can be broadly categorized:

Topological Descriptors: These 2D descriptors describe the atomic connectivity within the molecule. Examples include the Balaban J index and other shape indices like J_D, which have shown a negative correlation with cytotoxicity against OSCC cell lines. iiarjournals.orgresearchmap.jp

3D Descriptors: These descriptors relate to the three-dimensional conformation of the molecule. They can encode information about molecular shape, size, and electronic state. Descriptors like H8i (related to 3D shape and ionization potential) have been positively correlated with tumor specificity. iiarjournals.org

Quantum Chemical Descriptors: Derived from quantum mechanics calculations (like DFT), these describe electronic properties such as charge distribution, dipole moments, and orbital energies.

A comprehensive QSAR study on 2-styrylchromones calculated 3,117 descriptors and found significant correlations between specific descriptors and biological activity. nih.goviiarjournals.org This highlights the importance of a multi-faceted approach, considering topological, 3D, and electronic properties to build robust predictive models.

Table 4: Examples of Molecular Descriptors Correlated with 2-Styrylchromone Activity

| Descriptor | Category | Correlation with Activity |

| J_D, balabanJ | Topological (Shape) | Negatively correlated with cytotoxicity. iiarjournals.orgresearchmap.jp |

| CATS2D_09_AL | 2D (H-bond acceptor, Lipophilicity) | Negatively correlated with cytotoxicity. researchmap.jp |

| RDF085p | 3D (Shape, Polarizability) | Negatively correlated with cytotoxicity. researchmap.jp |

| H8i | 3D (Shape, Ionization Potential) | Positively correlated with tumor specificity. iiarjournals.org |

| HATS5e, Ks | 3D (Shape, Size, Electronic State) | Positively correlated with tumor specificity. iiarjournals.org |

| J_Dz(m) | Topological (Shape, Size) | Negatively correlated with tumor specificity. iiarjournals.org |

| (Data sourced from a QSAR study on cytotoxicity and tumor specificity of 18 2-styrylchromone derivatives). iiarjournals.orgresearchmap.jp |

Mechanistic Biological Investigations of 2 4 Hydroxystyryl 4h Chromen 4 One and Its Analogues in Preclinical Models

In Vitro Cellular and Subcellular Studies

The therapeutic potential of chemical compounds is extensively scrutinized through in vitro studies, which provide foundational insights into their biological activities at the cellular and subcellular levels. For 2-(4-hydroxystyryl)-4H-chromen-4-one and its analogues, a class of compounds built upon the chromen-4-one (also known as chromone) scaffold, in vitro investigations have been pivotal in elucidating their mechanisms of action in preclinical cancer models. These studies have explored a range of effects, from inhibiting cancer cell growth to modulating key cellular pathways.

The antiproliferative activity of 4H-chromen-4-one analogues has been evaluated against a diverse panel of human cancer cell lines, revealing potent growth-inhibitory effects. The cytotoxicity of these compounds is a critical measure of their potential as anticancer agents.

Derivatives of the 4-aryl-4H-chromene family have demonstrated significant anti-proliferative and apoptotic effects in various cancer cell lines, including human leukemia K562 cells. nih.gov For instance, certain novel synthesized chromene analogues showed potent activity, with IC50 values in the nanomolar range across melanoma, prostate, and glioma cancer cell lines. nih.gov Specifically, one analogue was particularly active against the A172 human glioma cell line with an IC50 value of 7.4 nM. nih.gov

Studies on other chromene derivatives have shown varying degrees of toxicity against six different human cancer cell lines, with one compound exhibiting a potent IC50 value of 1.8 ± 0.6 µg/mL against the T-47D breast cancer cell line. acs.org The antiproliferative activity of chalcone (B49325) derivatives, which share structural similarities, has also been noted. For example, selected 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones (chalcones) exhibited cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with one compound showing an IC50 value of 42.1 ± 4.0 µM on HCT-116 cells. nih.gov Similarly, other research has documented the growth inhibitory activity of hydroxystearic acid regioisomers on cell lines including HeLa and MCF7. nih.gov

The data below summarizes the antiproliferative activity of selected chromene analogues against various human cancer cell lines.

| Compound Type | Cell Line | Cancer Type | IC50 Value | Reference |

|---|---|---|---|---|

| Chromene analogue 4e | A172 | Glioma | 7.4 nM | nih.gov |

| Chromene analogue 4e | A375 | Melanoma | 80 nM | nih.gov |

| Chromene analogue 4a | PC3-Taxol Resistant | Prostate | 190 nM | nih.gov |

| Hexahydrobenzo[g]chromen-4-one derivative 7h | T-47D | Breast | 1.8 ± 0.6 µg/mL | acs.org |

| 4H-chromen-4-one derivative | Human Colon Carcinoma | Colon | 9.68 µg/mL | nih.gov |

| 4H-chromen-4-one derivative | Human Prostate Adenocarcinoma | Prostate | 9.93 µg/mL | nih.gov |

| Aminohydroxy chalcone AC-13 | HCT-116 | Colon | 42.1 ± 4.0 µM | nih.gov |

| Aminohydroxy chalcone AC-10 | MCF-7 | Breast | 74.7 ± 3.5 µM | nih.gov |

The antioxidant capacity of this compound and its analogues is a significant area of investigation, as oxidative stress is implicated in the pathology of numerous diseases, including cancer. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate the ability of these compounds to act as free radical scavengers. researchgate.net

The mechanism involves the donation of a hydrogen atom from the antioxidant molecule to the stable DPPH radical, which results in a color change that can be measured spectrophotometrically. researchgate.net The 4-hydroxy group on the chromene scaffold is often considered highly potent in these radical scavenging processes. researchgate.net

Studies on various chromone (B188151) derivatives have demonstrated their potential as antioxidants. For instance, a series of synthesized 4-hydroxycoumarin (B602359) derivatives showed significant radical scavenging activity. researchgate.net Similarly, research on (E)-3-(3-(4-oxo-4H-chromen-3-yl)acryloyl)-2H-chromen-2-one derivatives confirmed their antiradical activity in relation to the DPPH radical. nih.gov The antioxidant properties of flavonoids, a broad class of compounds that includes the chromone scaffold, are well-documented and are often attributed to their ability to donate a hydrogen atom from a hydroxyl group. nih.gov

Disruption of the normal cell cycle is a hallmark of cancer, making cell cycle arrest a key mechanism for anticancer agents. Several analogues of 4H-chromen-4-one have been shown to interfere with cell cycle progression, often leading to an accumulation of cells in a specific phase, thereby preventing their proliferation.

A notable effect observed is the arrest of cancer cells in the G0/G1 phase of the cell cycle. ias.ac.inscienceopen.com For example, a study on polyphenols identified a 2-(3-methoxyphenyl)-2H-benzo[h]chromen-4(3H)-one derivative that effectively inhibited G1 phase cell cycle progression in HCT116 human colorectal cancer cells. ias.ac.in Analysis showed a significant increase in the percentage of cells in the G1 phase after 48 hours of treatment, indicating cell cycle arrest at this checkpoint. ias.ac.in This effect was suggested to be mediated by the p53 tumor suppressor protein. ias.ac.in

Other natural and synthetic compounds have also been shown to induce G0/G1 arrest. Thymol, a natural monoterpenoid, was found to arrest MDA-MB-231 breast and HCT-8 colorectal cancer cells in the G0/G1 phase. scienceopen.com Furthermore, selected novel 5'-amino-2'-hydroxy-1,3-diaryl-2-propen-1-ones were reported to arrest the cell cycle of HCT-116 cells in the G0/G1 phase. nih.gov This ability to halt the cell cycle before DNA synthesis (S phase) is a crucial mechanism contributing to the antiproliferative effects of these compounds.

Programmed cell death, which includes apoptosis and autophagy, is a critical cellular process that, when dysregulated, can contribute to cancer development. Inducing cell death in cancer cells is a primary goal of chemotherapy.

Apoptosis: Apoptosis, or Type I programmed cell death, is a highly regulated process involving a cascade of specific proteins. Many 4H-chromene derivatives have been identified as potent inducers of apoptosis. nih.govacs.org The mechanism often involves either the intrinsic (mitochondria-mediated) or extrinsic (death receptor-mediated) pathways. Evidence for apoptosis induction includes morphological changes, DNA fragmentation, and the activation of caspases, which are key executioner enzymes in the apoptotic pathway. nih.gov For example, a derivative of 4-aryl-4H-chromene was found to induce apoptosis in HepG2 liver cancer cells by activating caspase-9 (an initiator of the intrinsic pathway) and caspase-3 (an executioner caspase). nih.gov This was accompanied by the down-regulation of Inhibitor of Apoptosis Proteins (IAPs) like survivin. nih.gov

Autophagy: Autophagy, or Type II programmed cell death, is a catabolic process where cells degrade and recycle their own components. Its role in cancer is complex; it can act as a survival mechanism for cancer cells under stress but can also lead to cell death. Some compounds can induce autophagic cell death. For instance, a series of 2′-hydroxychalcone derivatives were found to induce autophagy in A549 lung cancer cells. Conversely, in some contexts, inhibiting autophagy can enhance the apoptotic effects of other anticancer drugs. For example, chloroquine, an autophagy inhibitor, can augment the efficacy of conventional chemotherapeutics by preventing the cancer cells from using autophagy as a survival strategy. The interplay between apoptosis and autophagy is a crucial aspect of the cellular response to treatment with chromenone analogues.

Cancer cells exhibit reprogrammed metabolism to support their rapid growth and proliferation. This includes alterations in amino acid and glycerophospholipid metabolism. nih.gov While direct metabolomic studies on this compound are not extensively detailed in the available literature, the chromone scaffold is known to interact with biological targets involved in metabolic regulation.

Glycerophospholipids are fundamental components of cell membranes, and their metabolism is frequently dysregulated in cancer. Increased levels of phosphocholine (B91661) and total choline-containing compounds are considered a metabolic hallmark of cancer, reflecting changes in membrane synthesis and degradation. Recent studies have highlighted that alterations in glycerophospholipid metabolism can influence chemoresistance in cancers like gastric cancer.

Amino acids are not only building blocks for proteins but also act as signaling molecules that can regulate metabolic pathways. nih.gov The synthesis of hybrid molecules combining the chromone scaffold with amino acid derivatives points to the exploration of this chemical space for biological activity. Such conjugates could potentially influence amino acid metabolism or utilize amino acid transporters to enter cancer cells. Investigating the impact of chromen-4-one derivatives on these metabolic pathways using techniques like NMR-based metabolomics could reveal novel mechanisms of action and identify new therapeutic targets.

Analogues of 4H-chromen-4-one have been investigated as inhibitors of various enzymes implicated in disease.

Xanthine (B1682287) Oxidase (XO) Inhibition: Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. Overactivity of XO can lead to hyperuricemia and gout, and the reactive oxygen species produced during the reaction contribute to oxidative stress. Flavonoids and other planar flavones with a 7-hydroxyl group are known natural inhibitors of xanthine oxidase. The inhibitory mechanism is often competitive, where the inhibitor binds to the enzyme's active site, preventing the substrate from binding.

Cholinesterase (AChE and BChE) Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132). Their inhibition is a primary therapeutic strategy for managing Alzheimer's disease by increasing acetylcholine levels in the brain. Several amino-4H-chromenone derivatives have been synthesized and evaluated as potential inhibitors of both AChE and BChE. nih.gov Some of these compounds have shown potent, dual inhibitory activity. For example, one study on amino-7,8-dihydro-4H-chromenone derivatives identified compounds with significant BChE inhibitory activity, with IC50 values in the sub-micromolar range, demonstrating a competitive type of inhibition. nih.gov

The table below presents inhibitory data for selected chromenone analogues against these enzymes.

| Compound Type | Enzyme | IC50 Value | Inhibition Type | Reference |

|---|---|---|---|---|

| Amino-7,8-dihydro-4H-chromenone 4c | BChE | 0.89 ± 0.24 µM | Not Specified | nih.gov |

| Amino-7,8-dihydro-4H-chromenone 4d | BChE | 1.19 ± 0.31 µM | Not Specified | nih.gov |

| Amino-7,8-dihydro-4H-chromenone 4k | BChE | 0.65 ± 0.13 µM | Competitive | nih.gov |

| 2-Oxoindoline derivative 8i | AChE | 0.39 µM | Not Specified | |

| 2-Oxoindoline derivative 8i | BChE | 0.28 µM | Not Specified |

In Vivo Preclinical Investigation Frameworks and Animal Models

Preclinical in vivo studies are crucial for validating the therapeutic potential of novel compounds identified through in vitro screening. For analogues of this compound, the primary focus of in vivo research has been on their anti-inflammatory properties.

Design Considerations for Efficacy Studies in Animal Models (e.g., xenograft models, disease models)

The selection of an appropriate animal model is paramount for evaluating the efficacy of a test compound and is dictated by the therapeutic area of interest. For the analogues of this compound, which predominantly exhibit anti-inflammatory potential, disease models that mimic inflammatory conditions are commonly employed.

One widely used model is the lipopolysaccharide (LPS)-induced inflammatory disease model in mice. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory response, leading to the release of pro-inflammatory cytokines. nih.gov This model is valuable for assessing the ability of a compound to mitigate a systemic inflammatory response.

Another relevant model is the carrageenan-induced paw edema model in rats. mdpi.com Carrageenan, a polysaccharide, induces a localized inflammatory response characterized by swelling, which can be quantified to assess the anti-inflammatory efficacy of a compound. mdpi.com

While xenograft models are the gold standard for evaluating anticancer therapeutics, there is currently no published evidence of this compound or its close analogues being evaluated in such systems. The design of these studies would typically involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice, followed by treatment with the test compound to assess its impact on tumor growth and metastasis.

Methodologies for Assessing Pharmacodynamic Responses in Vivo

Pharmacodynamics involves the study of the biochemical and physiological effects of drugs on the body. In the context of in vivo preclinical studies of this compound analogues, assessing pharmacodynamic responses primarily involves measuring biomarkers of inflammation.

Following the induction of inflammation in animal models, key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) can be quantified in serum or tissue samples using techniques like enzyme-linked immunosorbent assay (ELISA). nih.gov Additionally, the expression of inflammatory mediators like nitric oxide (NO) can be measured. nih.gov

One study on a series of novel 2-phenyl-4H-chromen-4-one derivatives demonstrated that an active compound significantly decreased the serum levels of IL-6 and TNF-α in an LPS-induced inflammatory mouse model. nih.gov This indicates that the compound modulates the inflammatory signaling cascade in vivo. The underlying mechanism was further elucidated to be the inhibition of the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov

The table below summarizes the key pharmacodynamic markers assessed in preclinical studies of 2-phenyl-4H-chromen-4-one analogues.

| Biomarker | Method of Assessment | Biological Significance |

| TNF-α | ELISA | Pro-inflammatory cytokine involved in systemic inflammation. |

| IL-6 | ELISA | Pro-inflammatory cytokine with a wide range of biological effects. |

| Nitric Oxide (NO) | Griess Assay | Inflammatory mediator involved in vasodilation and immune response. |

Comparative Analysis with Related Compounds in Preclinical Settings

Comparative analysis of structurally related compounds in preclinical models is essential for understanding structure-activity relationships (SAR) and identifying the most promising candidates for further development. While direct in vivo comparative studies for a broad range of this compound analogues are limited, in vitro data often guides the selection of compounds for in vivo testing.

For instance, a study that synthesized twelve novel 2-phenyl-4H-chromen-4-one derivatives first screened them for their ability to inhibit NO production in LPS-stimulated RAW264.7 cells in vitro. nih.gov The most potent compounds from this initial screen were then selected for further investigation, with one compound ultimately being tested in vivo and showing significant anti-inflammatory activity. nih.gov

A review of styrylchromones highlights that their biological activities, including anti-inflammatory and antioxidant effects, are influenced by the substitution pattern on the chromone core and the styryl group. nih.gov For example, the presence of hydroxyl groups at specific positions can enhance antioxidant activity. scienceopen.com

In a study of 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, the compound was found to be effective in a carrageenan-induced inflammation model and was deemed safe in animals. mdpi.com This provides a point of comparison for the potential efficacy and safety profile of other structurally similar chromen-4-ones.

The following table provides a comparative overview of the preclinical findings for analogues of this compound.

| Compound Class | Preclinical Model | Key Findings |

| 2-phenyl-4H-chromen-4-one derivatives | LPS-induced inflammation (mouse) | A lead compound significantly reduced serum levels of IL-6 and TNF-α. nih.gov |

| 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one | Carrageenan-induced inflammation (rat) | The compound was effective in reducing inflammation and found to be safe in animals. mdpi.com |

Structure Activity and Structure Property Relationships Governing the Biological Activity of 2 4 Hydroxystyryl 4h Chromen 4 One Derivatives

Systematic Examination of Substituent Effects on Chromone (B188151) and Styryl Moieties

The chromone ring system is a privileged scaffold in drug discovery, known to be responsible for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. nih.gov When a styryl group is attached to this core, the resulting 2-styrylchromone structure exhibits a diverse array of biological actions. clockss.orgnih.gov The nature and position of substituents on both the A-ring of the chromone and the B-ring of the styryl moiety significantly modulate this activity. nih.gov

For instance, in the context of anticancer activity, the presence of methoxy (B1213986) groups on the 2-styrylchromone scaffold has been shown to enhance efficacy. japsonline.com A study evaluating the in vitro toxicity of synthesized 2-styrylchromones against Henrietta Lacks (HeLa) cancer cells found that a derivative with three methoxy substituents exhibited the highest percentage of inhibition (100.1%). japsonline.comresearchgate.net This suggests that increasing the number of methoxy groups could be a viable strategy for improving the anticancer properties of these compounds. japsonline.com

In the realm of monoamine oxidase (MAO) inhibition, a different set of substituent effects has been observed. MAO enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases like Parkinson's disease. sketchy.com A series of eighteen 2-styrylchromone derivatives were synthesized and evaluated for their MAO-A and MAO-B inhibitory activities. nih.govnii.ac.jp Many of these derivatives showed potent and selective inhibition of MAO-B. nih.govnii.ac.jp Notably, a compound with a methoxy group at the R1 position and a chlorine atom at the R4 position displayed the most potent MAO-B inhibitory activity (IC50 = 17 ± 2.4 nM) and the highest selectivity. nih.gov

The following table summarizes the MAO-B inhibitory activity of selected 2-styrylchromone derivatives with varying substituents:

| Compound | R1 | R2 | R3 | R4 | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |

| 6 | H | H | H | Cl | 23 ± 3.5 | >30000 | >1300 |

| 8 | OCH3 | H | H | H | 39 ± 2.9 | >30000 | >770 |

| 9 | OCH3 | H | H | Cl | 17 ± 2.4 | 25000 ± 1800 | 1500 |

| 12 | H | OCH3 | H | Cl | 29 ± 1.8 | >30000 | >1000 |

| 15 | H | H | OCH3 | Cl | 34 ± 2.1 | >30000 | >880 |

These findings underscore the importance of systematic exploration of substituent effects to optimize the biological activity of 2-styrylchromone derivatives for specific therapeutic targets.

Role of Hydroxyl Group at the 4'-Position of the Styryl Moiety

The hydroxyl group, particularly at the 4'-position of the styryl B-ring, plays a pivotal role in the biological activity of 2-styrylchromones. nih.govresearchgate.net This functional group is frequently associated with antioxidant and anti-inflammatory properties. researchgate.net

In studies evaluating the antioxidant potential of these compounds, derivatives possessing a catechol group (hydroxyl groups at C-3' and C-4') on the B-ring have demonstrated significantly higher activity in scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). scienceopen.com For instance, in xanthine (B1682287) oxidase (XO) inhibition assays, 2-styrylchromone derivatives with a catechol moiety were found to be potent inhibitors, with some exhibiting greater potency than the positive control, allopurinol. nih.gov The presence of a lone hydroxyl group at the 4'-position also contributes to the antioxidant capacity, although to a lesser extent than the catechol group. scienceopen.com

The anti-inflammatory effects of 2-styrylchromones are also influenced by the 4'-hydroxyl group. researchgate.net A study investigating the effects of 43 structurally related 2-styrylchromones on human neutrophils revealed that derivatives with a hydroxyl group at the C-4' position or a catechol group at the C-3' and C-4' positions of the B-ring were the most effective in modulating the neutrophils' oxidative burst, with IC50 values less than 2 μM. researchgate.net This highlights the critical contribution of these hydroxyl substitutions to the anti-inflammatory potential of the 2-styrylchromone scaffold. researchgate.net

Furthermore, in the context of tumor selectivity, a quantitative structure-activity relationship (QSAR) analysis of 3-styrylchromones demonstrated that a hydroxyl group at the 4'-position of the phenyl group in the styryl moiety, combined with a methoxy group at the 6-position of the chromone ring, resulted in the highest tumor-selectivity. researchgate.net

The following table illustrates the impact of hydroxylation patterns on the xanthine oxidase inhibitory activity of selected 2-styrylchromones:

| Compound | Substituents on A-ring | Substituents on B-ring | XO Inhibition IC50 (μM) |

| 11 | 5,7-OH | 4'-OH | >200 |

| 15 | 5-OH | 4'-OH | 114.7 ± 8.2 |

| 16 | 7-OH | 4'-OH | 152.3 ± 10.5 |

| 17 | 5-OH | 3',4'-OH (Catechol) | 4.36 ± 0.57 |

| 18 | 7-OH | 3',4'-OH (Catechol) | 2.03 ± 0.19 |

| 19 | 5,7-OH | 3',4'-OH (Catechol) | 0.55 ± 0.03 |

These data clearly indicate that the presence and positioning of hydroxyl groups on the styryl moiety are key determinants of the biological activity of 2-styrylchromones.

Influence of Stereochemistry (E/Z Isomerism) on Biological Activity

The stereochemistry of the double bond in the styryl moiety of 2-styrylchromones, which can exist as either the (E)- (trans) or (Z)- (cis) isomer, can have a profound impact on their biological activity. While the (E)-isomer is generally more stable and more commonly studied, the influence of geometric isomerism is a critical factor in structure-activity relationship studies. clockss.org

X-ray crystal structure analysis and detailed NMR experiments have shown that naturally occurring and many synthetic 2-styrylchromones exist predominantly in the (E) or trans configuration. clockss.org This conformation is often considered the more biologically active form. For instance, in a study of 2-styrylchromone derivatives as MAO-B inhibitors, the synthesized compounds were of the (E) configuration. nii.ac.jp

The (E) configuration provides a more linear and rigid structure, which may allow for better binding to target enzymes or receptors. The planarity of the (E)-styryl moiety in conjugation with the chromone ring can facilitate π-π stacking interactions and other non-covalent interactions within the binding pocket of a biological target.

While the majority of research has focused on the (E)-isomers, the potential for distinct biological activities of the (Z)-isomers should not be overlooked. The different spatial arrangement of the phenyl ring in the (Z)-isomer could lead to altered binding affinities and selectivities for biological targets. However, detailed comparative studies on the biological activities of (E) and (Z) isomers of 2-(4-hydroxystyryl)-4H-chromen-4-one are not extensively documented in the reviewed literature.

Computational Approaches in Elucidating Key Structural Features for Enhanced Activity

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, have become indispensable tools for understanding the structure-activity relationships of 2-styrylchromone derivatives and for the rational design of new, more potent analogues. nih.govresearchgate.netnih.gov

QSAR studies establish a mathematical relationship between the chemical structure and biological activity of a series of compounds. nih.gov For instance, a QSAR analysis of 2-styrylchromone derivatives as MAO-B inhibitors revealed a strong correlation between the physicochemical properties of the molecules and their inhibitory activity. researchgate.netnih.gov The developed model showed a high determination coefficient (R²) of 0.873, indicating its predictive power. researchgate.netnih.gov Such models can help identify the key structural features that govern MAO-B inhibition and guide the synthesis of new derivatives with enhanced potency and selectivity. nih.gov

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method provides insights into the binding mode and interactions at the molecular level. In a study of 2-styrylchromones as potential anticancer agents, molecular docking was used to investigate their interaction with the human kinesin Eg5 protein, a potential drug target in cancer chemotherapy. japsonline.comresearchgate.net The results indicated that the synthesized compounds could bind to the active site of the Eg5 protein, with the derivative having three methoxy groups showing the best grid score, which correlated with its high in vitro anticancer activity. japsonline.com

Similarly, molecular docking has been employed to study the interaction of 2-styrylquinoline (B1231325) derivatives with the epidermal growth factor receptor (EGFR) kinase, another important target in cancer therapy. nih.gov These computational studies help to visualize the binding poses and identify key interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for the observed biological activity. dntb.gov.ua

The use of Density Functional Theory (DFT) has also been reported to investigate the molecular geometries, electronic properties, and vibrational spectra of chromone derivatives. dntb.gov.uad-nb.info These theoretical calculations provide valuable information on the chemical reactivity and intermolecular interactions of the molecules, further aiding in the understanding of their biological activities. dntb.gov.uad-nb.info

The integration of these computational approaches with experimental studies provides a robust framework for the systematic investigation of structure-activity relationships and the design of novel this compound derivatives with improved therapeutic properties.

Future Research Directions and Unexplored Avenues for 2 4 Hydroxystyryl 4h Chromen 4 One Research

Development of Novel Synthetic Strategies for Diversification

The future exploration of 2-(4-hydroxystyryl)-4H-chromen-4-one is highly dependent on the ability to generate a wide array of structural analogs. The development of novel, efficient, and versatile synthetic strategies is paramount for creating a chemical library for extensive structure-activity relationship (SAR) studies.

Current synthetic routes, such as modifications of the Baker-Venkataraman method, have proven effective for producing certain 2-styryl-4H-chromen-4-one derivatives. samipubco.com However, these methods can sometimes be limited by harsh reaction conditions, multi-step processes, and modest yields. samipubco.com Future research should aim to overcome these limitations.

Key avenues for exploration include:

One-Pot Reactions: Designing multi-component, one-pot cyclization methods could significantly streamline the synthesis process, making it more time- and resource-efficient. organic-chemistry.org

Green Chemistry Approaches: The use of environmentally benign catalysts and solvents, as well as energy-efficient reaction conditions (e.g., microwave-assisted synthesis), would represent a significant advancement.

Combinatorial Synthesis: Developing synthetic pathways amenable to combinatorial chemistry would enable the rapid generation of a large number of derivatives. This involves systematically altering substituents on both the chromone (B188151) core and the styryl phenyl ring to finely tune the compound's physicochemical and biological properties.

Efficiently producing a diverse portfolio of related compounds is the first step toward identifying derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.

Identification of New Biological Targets and Mechanisms of Action

The broader class of 2-styrylchromones has been associated with a plethora of biological activities, as detailed in the table below. nih.govresearchgate.netnih.gov However, for this compound specifically, the precise molecular targets and underlying mechanisms of action remain largely uncharacterized. Moving beyond phenotypic screening to target-based discovery is a critical future step.

Table 1: Known Biological Activities of the 2-Styrylchromone Scaffold

| Biological Activity | Potential Research Focus for this compound |

| Anti-inflammatory | Investigation of specific targets like COX-2, NF-κB, or inflammasome components. nih.govresearchgate.net |

| Antitumor | Elucidation of effects on cell cycle regulators, apoptotic pathways, or specific kinases. |

| Antioxidant | Characterization of direct radical scavenging vs. activation of antioxidant pathways (e.g., Nrf2). |

| Neuroprotective | Exploration of interactions with targets related to neuroinflammation or protein aggregation. |

| Antiviral | Identification of specific viral proteins or host factors inhibited by the compound. |

| Affinity for A3 Adenosine Receptors | Validation of binding and functional activity at this specific receptor. researchgate.net |

Future research should employ a range of modern biochemical and cellular techniques to deconstruct its mode of action. This includes:

Target Identification Studies: Utilizing methods such as affinity chromatography-mass spectrometry, proteomics, and thermal shift assays to identify direct binding partners within the cell.

Computational Modeling: Employing molecular docking studies to predict interactions with known biological targets, which can then be validated experimentally. researchgate.net

Pathway Analysis: Once a target is identified, subsequent studies should map the downstream signaling cascades affected by the compound's activity to build a complete mechanistic picture.

By identifying specific molecular targets, researchers can better understand the compound's therapeutic potential and predict its effects with greater accuracy.

Exploration of Synergistic Effects with Established Agents in Preclinical Models

A highly promising and underexplored avenue is the investigation of this compound in combination with established therapeutic agents. Synergistic interactions can lead to enhanced efficacy, reduced toxicity of conventional drugs, and the potential to overcome drug resistance. Preclinical studies using relevant in vitro and in vivo models are essential to identify these combinations.

Given the known anti-inflammatory and potential antitumor activities of the styrylchromone class, several logical combinations should be prioritized for future investigation. nih.govmdpi.com

Table 2: Potential Synergistic Combinations for Future Preclinical Research

| Therapeutic Area | Established Agent Class | Rationale for Combination |

| Oncology | Standard Chemotherapeutics (e.g., Cisplatin, Doxorubicin) | To potentially enhance cancer cell killing, mitigate chemoresistance, or reduce side effects through antioxidant/anti-inflammatory action. |

| Inflammatory Diseases | Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) | To achieve greater anti-inflammatory effects at lower doses, potentially reducing the gastrointestinal side effects of NSAIDs. |

| Neurodegenerative Diseases | Agents targeting protein aggregation (e.g., Amyloid-beta inhibitors) | To provide a dual-pronged approach by combining anti-aggregation with neuroprotective and anti-inflammatory effects. |

| Infectious Diseases | Antibiotics or Antiviral agents | To potentially inhibit microbial growth or replication through a different mechanism or to modulate the host inflammatory response to infection. |

These preclinical investigations should be designed to assess synergy quantitatively, for example, by calculating combination indices in cell culture models, followed by validation in appropriate animal models of the specific disease.

Application of Advanced Analytical Techniques for Deeper Mechanistic Insights (e.g., HPLC in research)

The application of advanced analytical chemistry is crucial for a comprehensive understanding of a compound's behavior. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in this regard, offering powerful capabilities for separation, quantification, and analysis. ijpca.org

Future research should leverage HPLC and other sophisticated techniques in several key areas:

Pharmacokinetic Profiling: Using HPLC coupled with mass spectrometry (LC-MS) to study the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models. This is essential for understanding its bioavailability and metabolic fate.

Purity and Stability Analysis: HPLC is the gold standard for assessing the purity of newly synthesized analogs and for conducting stability studies under various conditions, ensuring the integrity of the compound used in biological assays. researchgate.netnih.gov

Structural Elucidation: While NMR and X-ray crystallography are primary tools for determining molecular structure, analytical techniques like HR-MS and UV spectroscopy provide complementary data that confirm the identity and structure of novel derivatives. nih.govresearchgate.net

By integrating these advanced analytical methods, researchers can build a robust chemical and metabolic profile for the compound, which is indispensable for interpreting biological data correctly.

Translational Research Perspectives within Preclinical Boundaries

Translational research acts as the bridge between basic scientific discoveries and their potential future application. nih.govastellas.com For this compound, a clear preclinical translational path is necessary to generate the robust data package required to justify any further development.

Key preclinical translational goals should include:

Use of Advanced Models: Moving beyond simple 2D cell cultures to more physiologically relevant systems. This includes 3D organoids, patient-derived xenografts (for cancer research), and animal models that more closely mimic the complexity of human disease. nih.gov

Biomarker Development: Identifying and validating preclinical biomarkers that can demonstrate the compound is engaging its target and having the desired biological effect ("proof of mechanism"). pa2online.org For instance, if the compound is found to inhibit the NF-κB pathway, measuring the phosphorylation of downstream proteins could serve as a reliable biomarker in animal studies. nih.gov

Establishing Preclinical Efficacy: Conducting well-designed studies in validated animal models to demonstrate a clear therapeutic effect. This involves rigorous experimental design and appropriate statistical analysis to yield conclusive data. nih.govnih.gov

The overarching goal of this preclinical translational work is to build a strong, evidence-based case for the compound's mechanism and potential efficacy, which is the essential foundation for any future developmental steps. pa2online.org

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-(4-hydroxystyryl)-4H-chromen-4-one, and how can reaction conditions be controlled to improve yield?

- Methodology : Synthesis typically involves condensation reactions between hydroxyl-substituted acetophenones and aldehydes under acidic or basic conditions. For example, outlines a three-step synthesis from 2-hydroxyacetophenone and 4-methylbenzaldehyde, using Claisen-Schmidt condensation followed by cyclization. Key factors include:

- Temperature control (e.g., 35–80°C) to prevent side reactions.

- Catalysts like K₂CO₃ or ZnCl₂ for efficient cyclization .

- Purification via column chromatography or recrystallization to isolate the product.

Q. Which spectroscopic and chromatographic methods are most effective for confirming the purity and structure of this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for the chromen-4-one core (e.g., carbonyl C=O at ~175 ppm) and styryl protons (δ 6.5–8.0 ppm) .

- IR : Confirm carbonyl (1650–1700 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) groups.

- Chromatography :

- TLC (silica gel, ethyl acetate/hexane) for preliminary purity checks.

- HPLC with UV detection (λ = 254–280 nm) for quantitative analysis .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound, and what role do π-π interactions play in its crystal packing?

- Crystallization Challenges :

- Use solvent diffusion (e.g., ethanol/water) to grow single crystals.

- Optimize supersaturation by slow evaporation.

- Structural Insights :

- π-π stacking between aromatic rings stabilizes the crystal lattice, as observed in analogs like 2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one (interplanar distances: 3.4–3.8 Å) .

- Hydrogen bonding (e.g., O-H···O) further stabilizes packing .

Q. What strategies are employed for site-selective functionalization of the chromen-4-one core to introduce substituents without disrupting the conjugated system?

- C–H Activation :

- Use directing groups (e.g., carbonyl) to functionalize C-3 or C-5 positions. highlights Pd-catalyzed C–H iodination for later cross-coupling.

- Electrophilic Substitution :

- Nitration or halogenation at electron-rich positions (e.g., C-6/C-8) using HNO₃ or NXS (X = Cl, Br) .

Q. How do researchers resolve contradictions between computational predictions and experimental data regarding the compound's electronic properties?

- Case Study : Discrepancies in HOMO-LUMO gaps or dipole moments.

- Validation Steps :

DFT Calculations : Re-optimize geometry with B3LYP/6-311+G(d,p) basis sets.

Experimental Cross-Check : Compare UV-Vis spectra (λmax) and redox potentials (cyclic voltammetry) with computed transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.